tert-Butyl (1-(2-(furan-2-yl)-2-oxoethyl)piperidin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-(2-(furan-2-yl)-2-oxoethyl)piperidin-4-yl)carbamate: is a complex organic compound that features a piperidine ring substituted with a furan-2-yl group and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(2-(furan-2-yl)-2-oxoethyl)piperidin-4-yl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of reagents such as sodium dithionate, HATU reagent, and furan-2-carbaldehyde .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, scaled up for larger production volumes.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1-(2-(furan-2-yl)-2-oxoethyl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2-carboxylic acid derivatives, while reduction of the carbonyl group can yield alcohol derivatives.
Scientific Research Applications
tert-Butyl (1-(2-(furan-2-yl)-2-oxoethyl)piperidin-4-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activity of piperidine and furan derivatives.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(2-(furan-2-yl)-2-oxoethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the body, while the furan ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects .
Comparison with Similar Compounds
2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole: This compound also features a piperidine ring and a furan group, but with a benzimidazole scaffold.
4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl-5-substituted phenyl-1,3,4-oxadiazoles: This compound includes a piperidine ring and a benzo[d][1,2,3]triazole group.
Uniqueness: tert-Butyl (1-(2-(furan-2-yl)-2-oxoethyl)piperidin-4-yl)carbamate is unique due to its combination of a furan ring, a piperidine ring, and a tert-butyl carbamate group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl N-[1-[2-(furan-2-yl)-2-oxoethyl]piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)17-12-6-8-18(9-7-12)11-13(19)14-5-4-10-21-14/h4-5,10,12H,6-9,11H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAZFBOSKRDBEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.